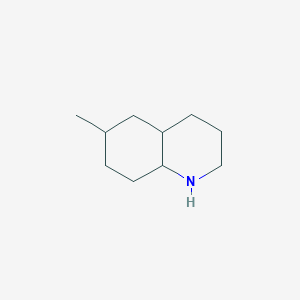

6-Methyl-decahydroquinoline

Beschreibung

6-Methyl-decahydroquinoline is a saturated bicyclic compound derived from quinoline, featuring a fully hydrogenated ring system (decahydroquinoline core) with a methyl substituent at the 6-position. Decahydroquinolines are of interest due to their reduced aromaticity, which enhances stability and alters physicochemical properties compared to aromatic quinolines. The methyl group at position 6 likely influences steric and electronic interactions, impacting reactivity and biological activity .

Eigenschaften

IUPAC Name |

6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h8-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZZTFNAIYMQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52601-68-0 | |

| Record name | 6-methyl-decahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-decahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 6-methylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Hydrogenation Reactions

Hydrogenation is central to the chemistry of 6-methyl-decahydroquinoline. Key findings include:

-

Rate dependence on substitution : Methyl groups at the 6-position reduce the hydrogenation rate of the pyridine ring compared to unsubstituted quinoline. For example, 6-methylquinoline exhibits a rate constant of 0.87 for pyridine ring reduction .

-

Catalyst influence : Adams’ platinum oxide significantly accelerates hydrogenation, with rates proportional to catalyst amount .

-

Intermediate formation : Partial hydrogenation of quinolines yields tetrahydroquinolines, which further hydrogenate to decahydroquinolines. For 6-methylquinoline, the transition from tetrahydro to decahydro forms occurs at intermediate stages .

| Compound | Rate Constant (Pyridine Ring) | Rate Constant (Benzene Ring) |

|---|---|---|

| Quinoline | 1.00 | 1.00 |

| 6-Methylquinoline | 0.87 | 0.90 |

| 8-Methylquinoline | 1.21 | 0.20 |

| Data from high-pressure catalytic hydrogenation studies . |

Oxidation and Functionalization Reactions

This compound participates in oxidation and substitution reactions, often involving its amine group or peripheral substituents:

-

Oxidation to amides : Derivatives like decahydroquinoline-6-carboxamide are synthesized via oxidation of the amine group, enabling functionalization for medicinal applications.

-

Nucleophilic substitution : The compound can undergo alkylation or acylation at reactive positions, particularly in the presence of electron-donating groups.

-

Epimerization control : During synthesis, tertiary amines (e.g., triethylamine) are used to prevent epimerization at stereocenters, ensuring diastereoselectivity .

Reaction Mechanisms and Stereochemical Considerations

-

Cyclization pathways : Intramolecular cyclization steps, such as those involving enaminoesters or enones, dictate stereochemical outcomes. For example, cis-fused enones form preferentially due to conformer stabilization .

-

Kinetic vs. thermodynamic control : Hydrogenation rates depend on pressure and temperature, with higher pressures favoring tetrahydroquinoline intermediates over fully saturated decahydroquinolines .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, 6-methyl-decahydroquinoline serves as a building block for synthesizing complex heterocyclic compounds. Its structural characteristics make it a valuable precursor in creating various derivatives that are essential for further chemical research.

Biology

Research indicates that this compound has significant biological activity, particularly in studies related to neurotoxic effects and chemical defense mechanisms in amphibians, such as poison frogs. It has been identified as a component of certain alkaloids that may influence predator-prey interactions.

- Case Study: A study on the total synthesis of decahydroquinoline alkaloids demonstrated that compounds derived from this compound exhibited varying degrees of inhibition on nicotinic acetylcholine receptors, suggesting potential pharmacological applications in neurological disorders .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to serve as a precursor for developing new drugs targeting neurological disorders, showcasing its versatility beyond academic research.

Comparative Analysis of Related Compounds

To better understand the significance of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Applications | Notable Properties |

|---|---|---|

| Decahydroquinoline | Precursor in organic synthesis | Fully saturated derivative of quinoline |

| N-Methyldecahydroquinolines | Found in natural extracts; potential neuroactive agents | Exhibits unique structural characteristics |

| Alkaloids from Poison Frogs | Chemical defense mechanisms; neurotoxic effects | Involved in predator deterrence |

Wirkmechanismus

The mechanism of action of 6-Methyl-decahydroquinoline involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table compares 6-Methyl-decahydroquinoline with key analogs based on substituents and hydrogenation levels:

Key Observations :

- Hydrogenation Effects: Decahydroquinoline’s fully saturated structure reduces aromatic conjugation, increasing solubility in nonpolar solvents compared to aromatic quinolines like 6-Methylquinoline (density: 1.067 g/mL ).

Physicochemical Properties

*Note: Data for this compound are inferred from structural analogs.

Biologische Aktivität

6-Methyl-decahydroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of decahydroquinolines, characterized by a bicyclic structure that includes a saturated six-membered ring fused to a five-membered ring. Its molecular formula is , and it has been studied for various pharmacological properties.

1. Neuropharmacological Effects

Research indicates that decahydroquinoline derivatives, including this compound, exhibit neuropharmacological effects, particularly on nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission in the central and peripheral nervous systems.

- Inhibition Studies : In vitro studies have shown that certain decahydroquinoline alkaloids can inhibit nAChRs, which are implicated in cognitive functions and neurodegenerative diseases. For instance, compounds like cis-211A have demonstrated partial inhibition of α7-nAChRs at concentrations as low as 10 μM .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies:

- Antibacterial Properties : Some derivatives have shown activity against Gram-positive and Gram-negative bacteria. For example, studies on similar alkaloids reveal promising antibacterial effects, suggesting that this compound could be effective against specific bacterial strains .

- Antifungal Activity : Related compounds have also demonstrated antifungal properties, indicating that this compound may possess similar capabilities .

3. Antitumor Activity

The compound's structural features suggest potential antitumor activity:

- Mechanisms of Action : Certain decahydroquinolines have been linked to the inhibition of tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .

- Case Studies : In vitro tests have indicated that some derivatives can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents .

Table 1: Biological Activities of Decahydroquinoline Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Neuropharmacological Effects | |

| Cis-211A | nAChR Inhibition | |

| Quinine | Antitumor Activity | |

| Vasicine | Antimicrobial Activity |

Research Findings

Recent studies have focused on the synthesis and characterization of various decahydroquinoline derivatives. The structure-activity relationship (SAR) analyses have revealed that modifications at specific positions can enhance biological activity:

- Synthesis Techniques : Advanced synthetic methods have been employed to produce derivatives with improved potency against targeted biological pathways .

- In Vivo Studies : Further research is needed to evaluate the efficacy and safety profiles of these compounds in animal models, particularly regarding their pharmacokinetics and potential side effects .

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., methyl, hydroxyl groups). Test analogs in parallelized assays (e.g., microplate-based enzyme inhibition). Apply Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with bioactivity, as seen in Alzheimer’s drug design .

Q. What validation protocols ensure reproducibility in catalytic hydrogenation of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.